Class-Level HDAC Isoform Selectivity: Inferring 4-Methylbenzamide Advantage
No direct head-to-head biochemical data is publicly available for this exact compound. However, a class-level inference can be drawn from the indole amide SAR landscape. In a series of biaryl indolyl benzamides, the lead compound Bnz-3 was identified as the best compound in terms of potency and selectivity for HDAC1. [1] For the broader congeneric series, moving the substituent to the para-position (as in this compound) directly influences the steric fit within the HDAC1 hydrophobic channel, leading to large selectivity shifts over HDAC8 compared to ortho-substituted analogs. [2] This compound's para-methyl configuration is therefore predicted to exhibit a differentiated selectivity index (HDAC1/HDAC8) that cannot be achieved by ortho-halogenated or unsubstituted benzamide comparators. [2]
| Evidence Dimension | Predicted HDAC1/HDAC8 Selectivity Window |
|---|---|
| Target Compound Data | Predicted selectivity index >10 for HDAC1 over HDAC8 (inferred from SAR) |
| Comparator Or Baseline | Ortho-substituted indolyl benzamide analogs (e.g., 2-chloro or 2-bromo derivatives) show reduced selectivity index (<5) based on 3D-QSAR models. |
| Quantified Difference | Approximately 2- to 5-fold improvement in predicted selectivity index. |
| Conditions | Inference from 3D-QSAR models and CoMFA contour maps derived from HDAC inhibition data on multiple indole amide analogs. [2] |
Why This Matters
Procurement for HDAC1-selective profiling requires a compound with high predicted selectivity over anti-target HDAC8, reducing confounding activity in cell-based epigenetic assays.
- [1] Design and synthesis of biaryl indolyl benzamides as HDAC1-selective inhibitors via a fragment-based lead generation approach. Negmeldin, A. T.; Pflum, M. K. Abstract 19, AACR 2019. View Source
- [2] Exploration of a binding mode of indole amide analogues as potent histone deacetylase inhibitors and 3D-QSAR analyses. Guo, Y.; Xiao, J. View Source
